molecular formula C16H28N2O2 B15182653 1-(N-(1,8-Epoxy-p-menth-2-yl)glycyl)pyrrolidine CAS No. 93144-04-8

1-(N-(1,8-Epoxy-p-menth-2-yl)glycyl)pyrrolidine

Cat. No.: B15182653
CAS No.: 93144-04-8
M. Wt: 280.41 g/mol
InChI Key: PRAALQBOGYBXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRN 1317980, also known as bromine azide, is an explosive inorganic compound with the chemical formula BrN3. It is characterized by its high reactivity and sensitivity to temperature and pressure variations. Bromine azide is typically found as a red liquid or crystal at room temperature and is known for its potential to explode upon slight disturbances .

Preparation Methods

Bromine azide can be synthesized through the reaction of sodium azide (NaN3) with bromine (Br2). The reaction proceeds as follows: [ \text{NaN}_3 + \text{Br}_2 \rightarrow \text{BrN}_3 + \text{NaBr} ] This reaction forms bromine azide and sodium bromide as a byproduct . The synthesis must be conducted under controlled conditions due to the compound’s sensitivity to temperature and pressure changes.

Chemical Reactions Analysis

Bromine azide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include alkenes for addition reactions and UV light for photochemical reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bromine azide has several applications in scientific research, particularly in the fields of chemistry and materials science. Its high reactivity makes it a valuable reagent in the synthesis of various organic compounds. Additionally, bromine azide is used in photochemical studies to understand reaction mechanisms and the behavior of reactive intermediates .

Mechanism of Action

The mechanism of action of bromine azide involves its high reactivity and ability to form reactive intermediates. Upon exposure to UV light, bromine azide dissociates, leading to the formation of bromine and nitrogen radicals. These radicals can further react with other molecules, leading to a variety of chemical transformations .

Comparison with Similar Compounds

Bromine azide is similar to other halogen azides, such as chlorine azide (ClN3) and iodine azide (IN3). bromine azide is unique due to its higher reactivity and sensitivity compared to its counterparts. This makes it particularly useful in specific applications where high reactivity is required .

Similar compounds include:

  • Chlorine azide (ClN3)
  • Iodine azide (IN3)
  • Fluorine azide (FN3)

These compounds share similar structures and reactivity patterns but differ in their specific chemical properties and applications.

Properties

CAS No.

93144-04-8

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

1-pyrrolidin-1-yl-2-[(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)amino]ethanone

InChI

InChI=1S/C16H28N2O2/c1-15(2)12-6-7-16(3,20-15)13(10-12)17-11-14(19)18-8-4-5-9-18/h12-13,17H,4-11H2,1-3H3

InChI Key

PRAALQBOGYBXJG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(O1)(C(C2)NCC(=O)N3CCCC3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.